Cyproheptadine N-Oxide
Description
Contextualization as a Metabolite within Cyproheptadine (B85728) Biotransformation Pathways
The biotransformation of cyproheptadine is complex, involving multiple metabolic pathways. Cyproheptadine undergoes extensive oxidative Phase-I metabolism. nih.gov Key transformation pathways include:
Aromatic Hydroxylation: The addition of hydroxyl groups to the aromatic rings, with 2-hydroxycyproheptadine being a predominant metabolite in some systems. nih.gov
N-Demethylation: The removal of the methyl group from the piperidine (B6355638) nitrogen. psu.edu
Epoxidation: The formation of an epoxide, such as cyproheptadine 10,11-epoxide, across the ethylene (B1197577) bridge of the dibenzocycloheptene ring. nih.gov
N-Oxidation: The formation of Cyproheptadine N-Oxide. psu.edu
N-oxidation is a recognized metabolic route for cyproheptadine in animals. psu.edu However, studies in humans suggest that it may not be a major metabolic transformation in this species, where the principal metabolite is often a quaternary ammonium (B1175870) glucuronide-like conjugate of the parent drug. psu.edunih.gov In fungal metabolism models using Cunninghamella elegans, this compound is identified as one of at least eight oxidative metabolites. nih.gov These findings highlight the species-dependent variations in cyproheptadine metabolism and position N-oxidation as one of several competing pathways.
Isomeric Forms and Stereochemical Considerations in Research
A critical aspect of this compound in chemical research is its stereoisomerism. The oxidation of the tertiary nitrogen in the cyproheptadine molecule creates a chiral center, leading to the formation of two distinct isomers. acs.org Research has successfully synthesized and characterized these two isomeric N-oxides, designated as the α-isomer and the β-isomer. acs.org
The synthesis via hydrogen peroxide oxidation of cyproheptadine yields both the α and β isomers, which can be separated for individual study. acs.org This stereoisomerism is a crucial consideration in metabolic and toxicological studies, as different isomers of a compound can exhibit distinct biological activities and metabolic fates.
Table 2: Characterized Isomers of this compound
| Isomer | Assigned Structure | CAS Registry No. | Reference |
|---|---|---|---|
| α-Isomer | la | 54381-42-9 | acs.org |
| β-Isomer | lb | 60251-34-5 | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAORTASLOWFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Chemical Derivatization for Research Applications
Oxidative Synthesis Methodologies of Cyproheptadine (B85728) N-Oxide
The conversion of a tertiary amine, such as the piperidine (B6355638) nitrogen in Cyproheptadine, to its corresponding N-oxide is a common oxidative transformation in medicinal and synthetic chemistry nih.gov. This process can be achieved using various oxidizing agents, with hydrogen peroxide being a frequently employed reagent due to its efficiency and environmentally benign byproducts (water).
The synthesis of N-oxides from tertiary amines using hydrogen peroxide is a well-established method nih.govnih.gov. In this reaction, the nitrogen atom of the 1-methylpiperidine moiety of Cyproheptadine acts as a nucleophile, attacking an electrophilic oxygen atom from the hydrogen peroxide molecule. This results in the formation of the N-O bond, yielding Cyproheptadine N-Oxide nih.gov. The reaction is valued for its straightforward nature and the relative ease of removing excess oxidant and byproducts nih.gov.
The underlying mechanism of N-oxidation with hydrogen peroxide involves the nucleophilic tertiary amine nitrogen attacking one of the oxygen atoms of the H₂O₂ molecule. This process leads to the cleavage of the O-O bond.
The general reaction can be represented as: R₃N + H₂O₂ → R₃N⁺-O⁻ + H₂O
In the specific case of Cyproheptadine (C₂₁H₂₁N), the reaction is: C₂₁H₂₁N + H₂O₂ → C₂₁H₂₁NO + H₂O
The stoichiometry of this reaction is typically a 1:1 molar ratio between the tertiary amine (Cyproheptadine) and hydrogen peroxide . However, in practice, a slight excess of hydrogen peroxide may be used to ensure the reaction proceeds to completion. It is often necessary to remove any residual hydrogen peroxide from the final product, which can be accomplished by adding agents like manganese dioxide (MnO₂) or sodium thiosulfate that facilitate its decomposition nih.gov.
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters include the choice of solvent and temperature control.
Solvent Effects: The choice of solvent can significantly influence reaction rates and outcomes. Polar solvents are generally preferred for N-oxidation reactions as they can stabilize the polar transition state and the charged N-oxide product. Alcohols, such as ethanol, or aqueous mixtures are often suitable solvent systems for this type of transformation.
Temperature Control: Temperature plays a vital role in controlling the reaction kinetics and selectivity researchgate.net. N-oxidation reactions are typically exothermic. Therefore, maintaining a controlled temperature, often between 0°C and room temperature, is essential to prevent potential side reactions or decomposition of the product. In some cases, moderate heating may be required to achieve a reasonable reaction rate, but this must be carefully monitored researchgate.netkaust.edu.sa.
Table 1: Summary of Typical N-Oxidation Reaction Parameters
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Effective, clean byproducts (H₂O). |
| Stoichiometry | 1:1 to 1:1.2 (Amine:Oxidant) | A slight excess of oxidant drives the reaction to completion. |
| Solvent | Polar solvents (e.g., Ethanol, Methanol (B129727), Water) | Stabilizes polar intermediates and the final product. |
| Temperature | 0°C to 50°C | Balances reaction rate with product stability; prevents decomposition. |
| Reaction Time | Varies (hours to days) | Monitored by techniques like TLC or LC-MS until starting material is consumed. |
Purification and Isolation Techniques for Research Grade Material
Following the synthesis, purification of this compound is necessary to remove unreacted starting materials, excess reagents, and any byproducts, yielding a research-grade material. The increased polarity of the N-oxide compared to the parent amine is a key property exploited in these techniques. In studies involving the metabolic products of Cyproheptadine, High-Performance Liquid Chromatography (HPLC) has been successfully used to isolate various metabolites, including the N-oxide nih.gov.
Common purification methods include:
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating compounds with high resolution. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating the more polar this compound from the less polar parent Cyproheptadine.
Column Chromatography: A standard laboratory technique where a solid stationary phase (e.g., silica gel) is used to separate components of a mixture. The polar N-oxide interacts more strongly with the polar silica gel, causing it to elute more slowly than the nonpolar starting material when a nonpolar solvent system is used.
Recrystallization: This method relies on the differences in solubility of the product and impurities in a specific solvent at different temperatures. A suitable solvent is one in which the N-oxide is soluble at high temperatures but less soluble at lower temperatures, allowing for the formation of pure crystals upon cooling.
Table 2: Purification Techniques for this compound
| Technique | Principle | Application for N-Oxide Purification |
|---|---|---|
| HPLC | Differential partitioning between a mobile and stationary phase. | High-purity isolation for analytical standards and research applications. |
| Column Chromatography | Adsorption chromatography based on polarity. | Preparative scale purification to separate the polar N-oxide from nonpolar reactants. |
| Recrystallization | Differential solubility at varying temperatures. | Final purification step to obtain a highly crystalline, pure product. |
Structural Characterization Methods for Synthetic Confirmation
To confirm the successful synthesis of this compound and verify its structure, a combination of spectroscopic methods is employed. These techniques provide detailed information about the molecule's mass, connectivity, and functional groups. Spectrometric techniques have been widely used to identify Cyproheptadine and its various metabolites in biological samples nih.govnih.govresearchgate.net.
Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight. The molecular formula of Cyproheptadine is C₂₁H₂₁N (molecular weight approx. 287.4 g/mol ), while this compound is C₂₁H₂₁NO (molecular weight approx. 303.4 g/mol ) synzeal.comnist.gov. Mass spectrometry would show a corresponding mass shift of approximately 16 amu due to the addition of the oxygen atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure and chemical environment of atoms within the molecule. In ¹H NMR, the protons on the methyl group and the piperidine ring carbons adjacent to the nitrogen (the α-protons) in this compound would be expected to show a downfield shift (to a higher ppm value) compared to the parent Cyproheptadine. This is due to the deshielding effect of the electronegative oxygen atom in the N-oxide group alpaipars.com.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. The successful formation of the N-oxide would be confirmed by the appearance of a characteristic stretching vibration for the N-O bond, which typically appears in the range of 950-970 cm⁻¹. This peak would be absent in the spectrum of the starting material, Cyproheptadine researchgate.netnih.gov.
Table 3: Spectroscopic Methods for Structural Confirmation
| Method | Information Provided | Expected Observation for this compound |
|---|---|---|
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of C₂₁H₂₁NO. |
| NMR Spectroscopy | Connectivity and chemical environment of atoms. | Downfield shift of α-protons on the piperidine ring and N-methyl group. |
| FTIR Spectroscopy | Presence of functional groups. | Appearance of a characteristic N-O bond stretching vibration. |
Table 4: List of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Cyproheptadine | C₂₁H₂₁N |
| This compound | C₂₁H₂₁NO |
| Hydrogen Peroxide | H₂O₂ |
| Manganese Dioxide | MnO₂ |
| Sodium Thiosulfate | Na₂S₂O₃ |
| Ethanol | C₂H₅OH |
| Methanol | CH₃OH |
Metabolic and Biotransformation Studies of Cyproheptadine N Oxide
Pathways of Cyproheptadine (B85728) N-Oxide Formation
The formation of Cyproheptadine N-Oxide, a product of oxidation at the nitrogen atom of the piperidine (B6355638) ring, has been explored through various biological and chemical models. This process, known as N-oxidation, is a recognized metabolic pathway for many tertiary amine drugs. tandfonline.comescholarship.org
The biotransformation of cyproheptadine to its N-oxide derivative is an established phase-I metabolic reaction. tandfonline.com In mammalian systems, such reactions are typically catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs) located in the liver microsomes. nih.govfrontiersin.org While specific studies detailing the precise human enzymes responsible for cyproheptadine N-oxidation are limited, the general mechanism involves the enzymatic transfer of an oxygen atom to the nitrogen of the piperidine ring. The potential for this transformation is supported by chemical synthesis, where cyproheptadine can be converted to this compound through oxidation with hydrogen peroxide, confirming the chemical feasibility of the N-oxidation process. semanticscholar.org
Microbial models, particularly filamentous fungi, are valuable tools for simulating and predicting mammalian drug metabolism because they possess cytochrome P450 enzyme systems analogous to those in mammals. mdpi.comnih.gov The fungus Cunninghamella elegans has been used extensively to study the biotransformation of cyproheptadine. tandfonline.comnih.govresearchgate.net
Studies using liquid cultures of Cunninghamella elegans (strains ATCC 9245 and ATCC 36112) have demonstrated that cyproheptadine is extensively metabolized. tandfonline.comnih.gov Within a 72-hour incubation period, the parent compound is converted into at least eight distinct oxidative phase-I metabolites. tandfonline.comnih.govresearchgate.net Using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and proton nuclear magnetic resonance (NMR) spectroscopy, researchers have successfully isolated and identified these products. tandfonline.comnih.gov Among the identified compounds are this compound and another related N-oxide metabolite, 2-hydroxythis compound. tandfonline.comnih.gov
Table 1: Metabolites of Cyproheptadine Identified in Cunninghamella elegans Cultures
| Metabolite Name | Classification | Reference |
| 2-hydroxycyproheptadine | Major Metabolite | nih.gov, tandfonline.com |
| 1-hydroxycyproheptadine | Metabolite | nih.gov, tandfonline.com |
| 3-hydroxycyproheptadine | Metabolite | nih.gov, tandfonline.com |
| This compound | Metabolite | nih.gov, tandfonline.com |
| 2-hydroxythis compound | Metabolite | nih.gov, tandfonline.com |
| Cyproheptadine 10,11-epoxide | Minor Metabolite | nih.gov, tandfonline.com |
| N-desmethylcyproheptadine | Metabolite | nih.gov, tandfonline.com |
| N-desmethyl-2-hydroxycyproheptadine | Metabolite | nih.gov, tandfonline.com |
Investigations into the enzymatic mechanisms within C. elegans strongly implicate the involvement of cytochrome P450 monooxygenases in the metabolism of cyproheptadine. tandfonline.comnih.gov Studies focusing on the formation of the major metabolite, 2-hydroxycyproheptadine, found that the reaction was significantly inhibited by known cytochrome P450 inhibitors, including metyrapone, proadifen, and 1-aminobenzotriazole. tandfonline.comnih.gov Furthermore, cytochrome P450 was directly detected in the microsomal fractions of the fungus. tandfonline.comnih.gov The enzymatic activity was also inhibited by carbon monoxide (CO) and could be induced by naphthalene, which are characteristic features of P450-catalyzed reactions. tandfonline.comnih.gov These results provide strong evidence that the diverse oxidative reactions, including aromatic hydroxylation, epoxidation, and by extension N-oxidation, are catalyzed by this versatile enzyme system in the fungal model. tandfonline.comnih.govnih.gov
Microbial Biotransformation Models (e.g., Fungal Systems)
Comparative Metabolic Profiling with Parent Cyproheptadine in Preclinical Models
The metabolism of cyproheptadine has been investigated in preclinical animal models, primarily rats and mice. nih.govjst.go.jpnih.gov These studies reveal a complex pattern of biotransformation that differs in some respects from the fungal model and does not prominently feature this compound.
In rats, the major metabolic pathways for the parent drug include N-demethylation and epoxidation at the 10,11-position of the dibenzocycloheptene ring. nih.govnih.govnih.gov The primary metabolite found in rat urine is an unconjugated epoxide, specifically desmethylcyproheptadine-10,11-epoxide. nih.govjst.go.jp In contrast, the metabolism in mice and humans favors conjugation with glucuronic acid as a major elimination pathway. nih.gov Studies in pregnant rats have detected unchanged cyproheptadine, desmethylcyproheptadine (B50868) (DMCPH), and desmethylcyproheptadine-10,11-epoxide (DMCPH-epoxide) in various maternal and fetal tissues. nih.gov
A notable distinction is that while this compound is clearly identified as a metabolite in the C. elegans biotransformation model, it has not been reported as a significant metabolite in the urine or tissues of rats or mice in the referenced preclinical disposition studies. nih.govnih.govnih.gov This suggests that while N-oxidation is a possible metabolic route, it may not be a major pathway in these specific rodent models compared to epoxidation and N-demethylation.
Table 2: Comparison of Major Reported Metabolites
| Model System | Major Reported Metabolites | This compound Detected? | Reference |
| Fungal (C. elegans) | 2-hydroxycyproheptadine, various other oxidative products | Yes | nih.gov, tandfonline.com |
| Rat (Preclinical) | Desmethylcyproheptadine-10,11-epoxide, N-desmethylcyproheptadine | Not Reported | nih.gov, jst.go.jp, nih.gov |
| Mouse (Preclinical) | Glucuronic acid conjugates | Not Reported | nih.gov |
Quantitative and Qualitative Assessment of this compound Formation in Biotransformation Studies
Qualitatively, this compound and 2-hydroxythis compound have been unequivocally identified as products of cyproheptadine metabolism by C. elegans. tandfonline.comnih.gov Their structures were confirmed through rigorous analytical methods, including HPLC and spectroscopic analysis. tandfonline.comnih.gov
Pharmacological Research and Mechanistic Investigations of Cyproheptadine N Oxide
Receptor Binding Affinity and Selectivity Profiles
There is no publicly available research data detailing the specific receptor binding affinity and selectivity profile of Cyproheptadine (B85728) N-Oxide. The following sections describe the profile of the parent compound, Cyproheptadine, for contextual purposes.
Serotonin (B10506) Receptor Interactions and Their Modulatory Role
The parent compound, cyproheptadine, is a potent serotonin receptor antagonist, with particularly high affinity for the 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂_c). patsnap.comwikipedia.org This antagonism is believed to be central to many of its therapeutic and pharmacological effects, including its use in managing serotonin syndrome and its antimigraine activity. nih.govwikipedia.orgnih.gov It also interacts with other serotonin receptor subtypes. wikipedia.org The specific interactions of Cyproheptadine N-Oxide with these receptors are currently unknown.
Histamine (B1213489) Receptor Interactions and Their Modulatory Role
Cyproheptadine is a potent first-generation H₁ receptor antagonist (or inverse agonist). fda.govwikipedia.org This action accounts for its primary use as an antihistamine to treat allergic conditions. nih.govdrugs.com By competitively blocking histamine at H₁ receptors, it mitigates allergic symptoms. drugbank.compatsnap.com The affinity and modulatory role of this compound at histamine receptors have not been documented.
Influence of the N-Oxide Moiety on Receptor Activity and Pharmacological Profiles
Without specific data for this compound, one can only speculate on the influence of the N-oxide moiety based on general medicinal chemistry principles. The introduction of an N-oxide group to a tertiary amine, such as the one in cyproheptadine's piperidine (B6355638) ring, increases polarity and can significantly alter a molecule's pharmacological properties. This modification can affect receptor binding affinity, selectivity, and pharmacokinetic parameters like cell membrane permeability and metabolism. Typically, N-oxidation reduces the basicity of the nitrogen atom, which could lead to altered interactions with the anionic sites within receptor binding pockets. This might decrease, increase, or change the selectivity of its binding to serotonin and histamine receptors compared to the parent compound. However, without experimental data, any suggestion of its specific pharmacological profile remains hypothetical.
Modulation of Neurobiological Pathways in Preclinical Models
No preclinical studies investigating the specific effects of this compound on neurobiological pathways, including antinociceptive mechanisms or nitric oxide synthase modulation, have been found in the scientific literature. Research in these areas has utilized the parent compound, cyproheptadine, as a tool to investigate serotonergic and histaminergic involvement in pain pathways, rather than to assess the activity of its metabolites.
Investigations into Antinociceptive Mechanisms
Preclinical studies on pain often use cyproheptadine as a non-selective serotonin receptor antagonist to probe the role of the serotonergic system in the analgesic effects of other investigational drugs. Its ability to antagonize serotonin-induced effects allows researchers to determine if a novel compound's antinociceptive properties are mediated through serotonergic pathways. There are no available studies that have administered this compound in animal models of pain to assess for any intrinsic antinociceptive activity.
Role in Nitric Oxide Synthase (nNOS) Modulation and Pain Pathways
The interplay between the serotonergic system and the nitric oxide (NO) pathway in pain modulation is an active area of research. Nitric oxide, produced by nitric oxide synthase (NOS) enzymes, is a key signaling molecule in the central and peripheral nervous systems and is involved in the sensitization of nociceptive pathways. While studies have investigated how serotonin receptor modulation by drugs like cyproheptadine can influence these pathways, there is no research available that examines the direct or indirect effects of this compound on nNOS activity or its role in NO-mediated pain signaling.
Serotonin System Modulation in Preclinical Pain Perception Studies
Cyproheptadine is recognized as a potent serotonin antagonist. nih.gov It demonstrates a strong antagonistic effect on various 5-HT₂ receptors, including 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂𝒸. koreamed.org The serotonergic system is deeply involved in modulating pain. Descending serotonergic neurons can exert either pro- or anti-nociceptive effects, and the activation of 5-HT₂ and 5-HT₃ receptors can block the spinothalamic pain pathway. koreamed.org
In preclinical studies, the role of cyproheptadine in analgesia has produced varied results depending on the animal model and dosage. For instance, in one study using a formalin test, cyproheptadine by itself did not show an analgesic effect. koreamed.org However, another study reported an analgesic effect for cyproheptadine in the writhing test and hot plate test. koreamed.org This suggests that the context of the pain model is critical in determining its effects.
Other Preclinical Biological Activities and Their Mechanistic Basis
Orexigenic Effects in Animal Models
Cyproheptadine is well-documented for its orexigenic, or appetite-stimulating, effect. nih.govnih.gov This property was observed early in its clinical use. nih.gov While the precise mechanisms are not fully elucidated, its antiserotonergic activity is thought to play a significant role. nih.gov There is a considerable medical interest in this effect, particularly for managing poor appetite. nih.govnih.gov
In Vitro and Preclinical In Vivo Investigations in Cancer Biology (e.g., Lung Cancer Models)
Recent research has explored the anti-tumor properties of cyproheptadine in various cancer types, including lung cancer. nih.govresearchgate.net In vitro studies have shown that cyproheptadine can suppress the growth of non-small cell lung cancer (NSCLC) cell lines, such as A549 and LLC1, in a time- and dose-dependent manner. nih.gov In vivo, using a syngeneic lung cancer mouse model, cyproheptadine treatment resulted in decreased growth of subcutaneous tumors. nih.govresearchgate.net
Beyond lung cancer, cyproheptadine has demonstrated anti-tumor activity against hepatocellular carcinoma, myeloma, leukemia, mantle cell lymphoma, and urothelial carcinoma. nih.govnih.gov
Mechanisms of Inhibition of Cancer Cell Proliferation and Metastasis
The mechanisms underlying cyproheptadine's anticancer effects are multifaceted. A key proposed mechanism is the inhibition of the protein methyltransferase SETD7. nih.gov Cyproheptadine has been identified as a potent SETD7 inhibitor, and the expression of SETD7 is associated with cancer development and progression. nih.gov
In lung cancer cell lines, cyproheptadine has been shown to decrease cellular invasion and migration. nih.govresearchgate.net In other cancer models, its mechanisms include:
Inducing cell cycle arrest: It can cause G1 phase arrest in HepG2 cells and G1/S transition arrest in Huh-7 cells. nih.govresearchgate.net This is associated with changes in cell cycle regulatory proteins like p21, p27, and retinoblastoma protein. nih.govnih.gov
Inducing apoptosis: In some cancer cells, it can induce programmed cell death. nih.govresearchgate.net
Targeting signaling pathways: It has been shown to suppress the GSK3β/TSC2/mTOR and deregulate the GSK3β/β-catenin signaling pathways in urothelial carcinoma cells. nih.gov
| Cancer Model | Key Mechanistic Findings |
| Lung Cancer (LLC1, A549) | Inhibition of SETD7; Decreased cell invasion and migration. nih.govresearchgate.net |
| Hepatocellular Carcinoma (HepG2, Huh-7) | Induction of G1/S cell cycle arrest; Activation of p38 MAP kinase. nih.govresearchgate.net |
| Urothelial Carcinoma | Suppression of mTOR and β-catenin signaling pathways. nih.gov |
Impact on Cellular Metabolomic Pathways in Cancer Models
Metabolomic studies in tumor tissues from lung cancer models have revealed that cyproheptadine treatment can drive a "rewiring" of metabolic pathways. nih.govresearchgate.net Specifically, this includes the downregulation of certain amino acids, such as arginine, serine, and glycine, in tumor tissues of mice treated with cyproheptadine compared to untreated controls. nih.govresearchgate.net These findings suggest that targeting the metabolic reprogramming of cancer cells is a potential therapeutic strategy for cyproheptadine. nih.gov
Analytical Method Development and Validation for Cyproheptadine N Oxide in Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic techniques are the cornerstone for the separation, quantification, and purity analysis of drug metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools employed for the analysis of Cyproheptadine (B85728) and its metabolites, including the N-oxide form.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography, particularly when coupled with mass spectrometry (LC-MS), is the primary method for the quantification of Cyproheptadine and its metabolites from biological fluids. Research has successfully utilized HPLC to isolate and identify Cyproheptadine N-Oxide from culture extracts, confirming its applicability for this specific metabolite. nih.gov
The method typically employs a reversed-phase stationary phase (e.g., C18 or C8 columns) where the polar N-oxide metabolite would elute earlier than the less polar parent compound, Cyproheptadine. Method development involves optimizing the mobile phase composition, which is usually a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, to achieve optimal separation from the parent drug and other metabolites. nuph.edu.uasmmu.edu.cn Gradient elution is often preferred to resolve complex mixtures of metabolites within a reasonable timeframe. tapchidinhduongthucpham.org.vn
Validation of an HPLC method for this compound would be conducted according to ICH guidelines, ensuring the method is accurate, precise, specific, linear, and robust. ijper.org
Table 1: Example HPLC Parameters for Cyproheptadine Analysis Applicable to N-Oxide Metabolite
| Parameter | Condition | Reference |
|---|---|---|
| Column | Hypersil BDS C18 (250×4.6 mm, 5µm) | ijper.org |
| Mobile Phase | Acetonitrile: Methanol (B129727): 20 mM Ammonium (B1175870) Formate (pH 5.5) (40:10:50, v/v/v) | ijper.org |
| Flow Rate | 1.0 mL/min | smmu.edu.cnijper.org |
| Detection | UV at 224 nm or 286 nm | smmu.edu.cnijper.org |
| Injection Volume | 10-20 µL | smmu.edu.cnijper.org |
| Run Time | ~4-11 minutes | hyphadiscovery.comsmmu.edu.cn |
| Validation Parameter | Typical Range/Value | Reference |
|---|---|---|
| Linearity Range | 0.05 - 10 ng/mL | |
| Correlation Coefficient (r²) | > 0.998 | ijper.org |
| Limit of Quantification (LOQ) | 0.05 ng/mL - 5 ng/mL | tapchidinhduongthucpham.org.vn |
| Accuracy (Recovery) | 92% - 101% | tapchidinhduongthucpham.org.vnnih.gov |
| Precision (%RSD) | < 6% | tapchidinhduongthucpham.org.vnnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive technique used for the structural confirmation of Cyproheptadine metabolites. Early metabolic studies successfully used GC-MS to identify various metabolites formed through pathways like N-demethylation and heterocyclic ring oxidation, the latter of which produces this compound. researchgate.net
A key consideration for analyzing N-oxides by GC-MS is their inherent polarity and potential for thermal degradation in the hot injection port. hyphadiscovery.com Therefore, derivatization is often required to increase the volatility and thermal stability of the analyte. shimadzu.com Techniques such as silylation can be employed to make the N-oxide metabolite more amenable to gas chromatographic analysis. The mass spectrometer provides definitive structural information based on the fragmentation pattern of the analyte, which is crucial for distinguishing it from other isomeric metabolites.
Advanced Sample Preparation Strategies for Biological Matrices in Preclinical Research
Effective sample preparation is critical for removing interferences from complex biological matrices like plasma and urine, thereby enhancing the sensitivity and robustness of subsequent chromatographic analysis. mdpi.com For polar metabolites like this compound, specialized extraction techniques are necessary.
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid, simple, and environmentally friendly sample preparation technique that requires minimal solvent volumes. researchgate.netnih.gov This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.gov This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, maximizing the surface area for efficient extraction of the analyte.
A DLLME method has been successfully developed and validated for the extraction of the parent drug, Cyproheptadine, from human urine prior to HPLC analysis. nih.gov Key parameters such as the choice and volume of the extraction and disperser solvents, sample pH, and salt concentration are optimized to maximize recovery. nih.govmdpi.com
Table 3: Optimized DLLME Parameters for Cyproheptadine Extraction from Urine
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Disperser Solvent | 0.6 mL Acetonitrile | nih.gov |
| Extraction Solvent | 30 µL Carbon Tetrachloride | nih.gov |
| Sample pH | 10 | nih.gov |
| Ionic Strength (Salt) | 7.5% | nih.gov |
For this compound, this method would be adapted to account for its increased polarity. The sample pH would be a critical parameter to adjust, ensuring the N-oxide is in a neutral state to facilitate its transfer from the aqueous sample into the organic extraction phase.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used technique for the selective clean-up and concentration of analytes from biological samples. ijper.orgshimadzu.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent.
For the parent compound, Cyproheptadine, reversed-phase SPE cartridges (e.g., C18) have been effectively used for extraction from urine. ijper.org The development of an SPE method requires a systematic approach involving four key steps:
Conditioning: The sorbent is treated with a solvent like methanol to activate the stationary phase.
Loading: The pre-treated sample is passed through the cartridge.
Washing: Interfering compounds are washed from the cartridge using a solvent that does not elute the analyte of interest.
Elution: The target analyte is recovered from the sorbent using a strong solvent.
Given the higher polarity of this compound compared to the parent drug, a standard C18 sorbent may not provide sufficient retention. Therefore, polymeric reversed-phase sorbents or mixed-mode ion-exchange cartridges, which offer multiple retention mechanisms, would likely be more suitable for selectively isolating the N-oxide metabolite.
Dispersive Solid Phase Extraction using Nanosheets
Dispersive Solid Phase Extraction (dSPE) is a variation of SPE that simplifies and accelerates the extraction process by mixing the sorbent material directly with the sample solution. The use of advanced nanomaterials, such as nanosheets, as the dSPE sorbent offers significant advantages due to their exceptionally high surface-area-to-volume ratio and the ability to be functionalized for targeted analyte capture. researchgate.netnih.gov
While no specific studies report the use of nanosheets for this compound extraction, the technology holds great promise for preclinical research. Materials like graphitic carbon nitride nanosheets or magnetic nanosheets can be synthesized and applied as dSPE adsorbents for extracting compounds from complex matrices like urine. researchgate.net
For this compound, a dSPE method could be developed using nanosheets functionalized with specific chemical groups that have a high affinity for the N-oxide moiety. This would enable highly selective and rapid extraction from small volumes of biological samples, which is a significant advantage in preclinical studies where sample volume is often limited. The magnetic properties of some nanosheets further simplify the process by allowing for easy separation of the sorbent from the sample matrix using an external magnet, eliminating the need for centrifugation. wiley.com
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable tools for confirming the chemical structure of this compound and for its quantification. These methods provide detailed information about the molecular framework and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecular architecture.
In the ¹H NMR spectrum of cyproheptadine hydrochloride in CDCl3, two distinct conformational forms have been observed. nih.gov The major conformer is structurally similar to the form identified in the X-ray crystal structure of cyproheptadine. nih.gov The interconversion between these conformers is thought to occur through a concerted nitrogen and piperidine (B6355638) ring inversion. nih.gov While specific ¹H NMR data for this compound is not detailed in the provided results, the study of its parent compound highlights the conformational complexities that can be resolved using this technique.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Predicted ¹³C NMR data for various compounds, including those with similar structural motifs to this compound, are available in databases and can serve as a reference for experimental studies. drugbank.comdrugbank.comchemicalbook.comchemicalbook.com The chemical shifts of the carbon atoms in the dibenzocycloheptene and piperidine rings would be characteristic and sensitive to the presence of the N-oxide functional group.
Table 1: Predicted ¹³C NMR Spectral Data for Related Structures
| Structure | Predicted Chemical Shifts (ppm) |
| Pyridine-N-oxide | 127.1, 139.1 |
| 4-Phenylpyridine-N-oxide | 122.2, 127.7, 129.8, 130.6, 137.9, 142.1 |
This table presents predicted data for related N-oxide structures to illustrate the type of information obtained from ¹³C NMR. Specific experimental data for this compound was not available in the search results.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound with high accuracy. This technique measures the mass-to-charge ratio of an ion, allowing for the calculation of its precise molecular formula. The molecular formula for this compound is C₂₁H₂₁NO, with a computed molecular weight of 303.4 g/mol . nih.gov HRMS can confirm this composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.
In studies of related compounds, such as desloratadine, LC/MS methods have been shown to effectively distinguish between N-oxides and hydroxylated metabolites. researchgate.net A characteristic fragmentation pattern for N-oxides often involves the loss of an oxygen atom. researchgate.net This principle would be applicable to the analysis of this compound, where the detection of a fragment corresponding to the loss of oxygen from the molecular ion would provide strong evidence for its identity.
Table 2: Mass Spectrometry Data for Cyproheptadine and its N-Oxide
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor m/z (for Cyproheptadine) |
| Cyproheptadine | C₂₁H₂₁N | 287.3981 | 288.174672 |
| This compound | C₂₁H₂₁NO | 303.4 | Not Available |
Data for Cyproheptadine is provided for comparison. nih.govnist.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-oxide group, in addition to the bands associated with the aromatic rings and the piperidine structure.
While specific IR data for this compound was not found, studies on the parent compound, cyproheptadine hydrochloride, have been conducted. nih.govchemicalbook.com These studies provide a basis for interpreting the spectrum of the N-oxide derivative. For instance, the FTIR analysis of cyproheptadine HCl shows characteristic peaks for the N-CH₃ group and the aromatic phenyl stretch. researchgate.net The introduction of the oxygen atom at the nitrogen would lead to a new, characteristic N-O stretching vibration in the IR spectrum of this compound, which would be a key diagnostic feature.
Table 3: Functional Group Peaks in Cyproheptadine HCl
| Functional group | Wavenumber (cm⁻¹) in Cyproheptadine HCl | Wavenumber (cm⁻¹) in Physical Mixture |
| N-CH₃ | 3390.86, 3251.9 | 3392.79, 3255.84 |
| Aromatic phenyl stretch | 1591.27 | 1597.06 |
| C=C at C₁₀–C₁₁ | 1641.42 | Not Available |
This data is for the parent compound, Cyproheptadine HCl, and is illustrative of the types of functional groups that can be identified using IR spectroscopy. researchgate.net
Method Validation Parameters for Research Applications (e.g., Linearity, Repeatability, Recovery)
For research applications, it is essential that the analytical methods used to quantify this compound are properly validated to ensure the reliability of the data. Key validation parameters include linearity, repeatability, and recovery.
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For example, a high-performance liquid chromatography (HPLC) method developed for the determination of cyproheptadine in human urine demonstrated good linearity in the range of 0.02-4.5 µg/mL. nih.gov Similarly, a validated HPLC method for cyproheptadine hydrochloride showed a good calibration curve in the concentration range of 100–800 ng/ml with a correlation coefficient (r²) greater than 0.998. ijper.org
Repeatability: Repeatability refers to the precision of the method when performed multiple times on the same sample under the same operating conditions over a short period. In a study for the determination of cyproheptadine, the repeatability, expressed as relative standard deviation (RSD), was 4.9% (n=3). nih.gov Another study on cyproheptadine hydrochloride reported that repeatability and intermediate precision results indicated acceptable low RSD values of less than 2%. dntb.gov.uanih.gov
Recovery: Recovery experiments are performed to determine the accuracy of an analytical method by measuring the amount of analyte that can be extracted from a matrix. For the analysis of cyproheptadine in urine samples, satisfactory relative recoveries were in the range of 91.6-101.0%. nih.gov An HPLC method for cyproheptadine hydrochloride in human plasma demonstrated a recovery of more than 99%. ijper.org In another validated method, the accuracy for cyproheptadine and its degradation product was found to be 100.48% and 100.11% respectively, with spiking experiments yielding an accuracy of 100 ± 1.6%. dntb.gov.uanih.gov
Table 4: Summary of Method Validation Parameters for Cyproheptadine
| Parameter | Finding | Reference |
| Linearity | Good linearity in the range of 0.02-4.5 µg/mL. | nih.gov |
| Excellent correlation coefficient (r² > 0.998) in the range of 100–800 ng/ml. | ijper.org | |
| Repeatability | Relative Standard Deviation (RSD) of 4.9% (n=3). | nih.gov |
| RSD values < 2% for repeatability and intermediate precision. | dntb.gov.uanih.gov | |
| Recovery | Relative recoveries in the range of 91.6-101.0%. | nih.gov |
| Recovery of more than 99%. | ijper.org | |
| Accuracy of 100.48% for cyproheptadine. | dntb.gov.uanih.gov |
This table summarizes validation data for methods developed for the parent compound, Cyproheptadine, which are relevant to the development of methods for its N-oxide.
Computational Modeling and in Silico Approaches for Cyproheptadine N Oxide Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpras.com In the context of Cyproheptadine (B85728) N-Oxide, docking simulations are crucial for understanding how this metabolite interacts with its biological targets, such as serotonin (B10506) and histamine (B1213489) receptors.
While specific docking studies on Cyproheptadine N-Oxide are not extensively documented, research on the parent compound, cyproheptadine, provides a strong foundation. Cyproheptadine is known to bind to various G-protein coupled receptors (GPCRs), including the 5-HT2A serotonin receptor. nih.govnih.gov The formation of the N-oxide introduces a polar group, which can significantly alter the binding interactions compared to the parent tertiary amine. nih.govnih.gov The N-oxide moiety can act as a hydrogen bond acceptor, potentially forming new interactions with receptor residues that are not possible for cyproheptadine. nih.govacs.org
Molecular docking studies on pyridine (B92270) N-oxide derivatives have shown that the N-oxide group can influence binding affinity and orientation within the receptor's active site. nih.gov For this compound, it is hypothesized that the N-oxide group could interact with polar or charged amino acid residues in the binding pocket. This interaction could either enhance or diminish the binding affinity depending on the specific environment of the binding site. For instance, in a hydrophobic pocket, the introduction of a polar N-oxide might be unfavorable, whereas in a more polar environment, it could lead to stronger binding through hydrogen bonding.
| Feature | Description | Potential Impact on this compound Binding |
| Ligand Preparation | The 3D structure of this compound is generated and optimized. | The N-oxide group introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, affecting the electrostatic potential surface. |
| Receptor Preparation | The 3D structure of the target receptor (e.g., 5-HT2A) is obtained from a database like the Protein Data Bank (PDB) or through homology modeling. | The binding pocket is defined, including key residues known to interact with similar ligands. |
| Docking Algorithm | A search algorithm explores possible binding poses of the ligand in the receptor's active site. | The algorithm will evaluate poses where the N-oxide can form favorable interactions, such as hydrogen bonds. |
| Scoring Function | A scoring function estimates the binding affinity for each pose. | The scoring function will account for the energetic contributions of the N-oxide's interactions, including polar and electrostatic terms. |
This table illustrates the general workflow of a molecular docking simulation and the hypothesized influence of the N-oxide functional group on the process for this compound.
Homology Modeling of Receptor Structures in Ligand-Binding Studies
For many receptors of pharmaceutical interest, including some serotonin receptor subtypes, experimentally determined 3D structures are not available. nih.gov In such cases, homology modeling can be used to build a 3D model of the target receptor based on the known structure of a homologous protein (the template). mdpi.comnih.gov This technique is particularly valuable for studying the interaction of ligands like this compound with their receptors.
The process of homology modeling for a receptor that binds this compound would typically involve the following steps:
Template Selection: Identifying a suitable template structure from the PDB. For GPCRs like the 5-HT receptors, other GPCRs with solved crystal structures, such as the β2-adrenergic receptor, are often used as templates. nih.gov The choice of template is critical and is often based on sequence identity, particularly in the transmembrane domains that form the binding pocket. plos.org
Sequence Alignment: Aligning the amino acid sequence of the target receptor with the template sequence.
Model Building: Building the 3D model of the target receptor based on the alignment with the template structure.
Model Refinement and Validation: Refining the model to correct any structural inaccuracies and validating its quality using various computational tools. nih.gov
Once a reliable homology model of the receptor is built, it can be used in docking studies with this compound to predict its binding mode. Research on cyproheptadine has utilized homology models of the 5-HT2A receptor to understand its binding. ebi.ac.ukresearchgate.net These studies have identified key residues involved in the interaction. When studying the N-oxide metabolite, the homology model would allow for the investigation of how the introduction of the oxygen atom affects the orientation of the ligand and its interactions with these key residues. The increased polarity of the N-oxide could favor interactions with different residues than the parent compound.
Induced-Fit Docking Models for Conformational Dynamics
Standard docking procedures often treat the receptor as a rigid structure. However, in reality, both the ligand and the receptor can undergo conformational changes upon binding, a phenomenon known as induced fit. ijpras.comnih.gov Induced-fit docking (IFD) is a more advanced computational technique that accounts for this flexibility, providing a more accurate representation of the ligand-receptor interaction. umcn.nlacs.org
An induced-fit docking study on cyproheptadine with a homology model of the 5-HT2A receptor revealed significant conformational changes in the receptor to accommodate the ligand. nih.gov This study demonstrated that IFD models could better enrich known ligands from a database of decoy molecules compared to rigid receptor docking. researchgate.net The enrichment factor for cyproheptadine-like ligands was significantly higher when using an induced-fit model, indicating a more accurate prediction of binding.
For this compound, an IFD approach would be particularly insightful. The N-oxide group adds bulk and polarity compared to the parent compound, which would likely necessitate different conformational adjustments in the receptor's binding site for optimal binding. An IFD simulation could capture these subtle changes, leading to a more accurate prediction of the binding mode and affinity of this compound. The process generally involves an iterative procedure of docking the ligand to a rigid receptor, followed by refinement of the receptor structure around the ligand, and then re-docking the ligand to the flexible receptor. nih.govmolsoft.com
| Docking Method | Receptor Flexibility | Ligand Flexibility | Key Advantage for this compound Research |
| Rigid Receptor Docking | Inflexible | Flexible | Computationally efficient for initial screening. |
| Induced-Fit Docking | Flexible (side chains and/or backbone) | Flexible | More accurately models the dynamic nature of the binding event, accounting for conformational changes induced by the N-oxide group. ijpras.comnih.gov |
This table compares rigid receptor docking with induced-fit docking and highlights the advantage of the latter for studying the binding of a metabolite like this compound.
Density Functional Theory (DFT) Calculations for Spectral Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. nih.gov In the context of this compound, DFT calculations can be a powerful tool for predicting various spectral properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govmdpi.comacs.org
The introduction of the N-oxide functional group significantly alters the electronic environment of the neighboring atoms in the cyproheptadine molecule. This, in turn, affects the spectral data. DFT calculations can predict these changes with a high degree of accuracy. For example, DFT can be used to calculate the 13C and 1H NMR chemical shifts of this compound. bohrium.com These theoretical predictions can then be compared with experimental data to confirm the structure of the metabolite. Studies have shown that DFT calculations, when combined with appropriate basis sets and solvent models, can yield predicted NMR chemical shifts that are in excellent agreement with experimental values for organic molecules, including N-oxides. mdpi.comacs.org
Similarly, DFT can predict the vibrational frequencies in an IR spectrum. nih.gov The N-O bond in an N-oxide has a characteristic stretching frequency, and DFT can calculate this and other vibrational modes for this compound. This information can be invaluable for the characterization of this metabolite.
| Spectral Property | Predicted Parameter | Relevance for this compound |
| NMR Spectroscopy | Chemical Shifts (δ) for 1H, 13C, 15N | The N-oxide group causes a downfield shift for neighboring protons and carbons, which can be predicted by DFT to aid in structural elucidation. nih.gov |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm-1) | DFT can predict the characteristic N-O stretching frequency, providing a spectral signature for the N-oxide functionality. acs.org |
This table summarizes the application of DFT in predicting spectral properties for the characterization of this compound.
In Silico Screening and Drug Repurposing Strategies in Preclinical Research
In silico screening involves the use of computational methods to search large databases of chemical compounds to identify molecules that are likely to have a desired biological activity. ijsra.net Drug repurposing, or finding new therapeutic uses for existing drugs or their metabolites, is a key strategy in drug discovery that can be accelerated by in silico approaches. remedi4all.orgnih.gov
For this compound, as a metabolite of a known drug, in silico screening could be employed to explore its potential activity against a wide range of biological targets beyond those of its parent compound. This could involve virtual screening of this compound against a library of protein structures to identify potential new targets. Given that N-oxidation can alter the pharmacological profile of a drug, its metabolites may possess novel activities. nih.gov
Drug repurposing strategies for this compound could involve:
Target-based screening: Docking this compound against a panel of known drug targets to identify unexpected binding interactions.
Ligand-based screening: Comparing the 3D shape and chemical features of this compound to those of known active compounds for different therapeutic targets.
Pathway analysis: Investigating how the potential new targets of this compound fit into biological pathways associated with various diseases.
Computational tools and databases are available that catalogue information on drugs, targets, and diseases, which can facilitate these repurposing efforts. remedi4all.orghelsinki.fi In silico prediction of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound would also be a crucial component of any preclinical research into its repurposed potential. mdpi.com
Environmental Fate and Ecotoxicological Implications in Non Human Models
Environmental Pathways of Cyproheptadine (B85728) N-Oxide Formation and Degradation
The primary pathway for the introduction of cyproheptadine N-oxide into the environment is through the excretion of the metabolized drug from humans and animals who have been administered cyproheptadine. nih.govscience.gov Cyproheptadine is metabolized in the body, in part, to this compound. science.gov This metabolite is then excreted and enters the wastewater system. nih.gov
Once in the environment, this compound can undergo further degradation. Photodegradation, the breakdown of compounds by light, is a potential pathway. The N-oxide functional group can rearrange into an oxaziridine (B8769555) compound, which can then undergo further reactions. nih.gov Additionally, advanced oxidation processes, such as those involving iron oxide nanoparticles and UV light, have been shown to be effective in degrading the parent compound, cyproheptadine, and it is plausible that similar processes could degrade the N-oxide metabolite. researchgate.net
Persistence and Stability in Aquatic Systems
The persistence and stability of this compound in aquatic systems are not well-documented in dedicated studies. However, information about the parent compound, cyproheptadine hydrochloride, suggests that it is considered to have high persistence in water and soil. scbt.com A study on the chemical stability of a liquid formulation of cyproheptadine hydrochloride found it to be stable for at least 180 days at room temperature. nih.gov While this does not directly translate to the environmental persistence of the N-oxide, it suggests that the core structure of the molecule may be relatively stable.
The environmental characteristics of cyproheptadine hydrochloride mixtures have not been fully evaluated, but it is advised to avoid their release into the environment. covetrus.com It is also noted that the parent compound may persist based on available information. fishersci.com
Biodegradation Studies in Environmental Matrices
Specific studies on the biodegradation of this compound in environmental matrices are scarce. cato-chem.com However, the broader context of pharmaceutical biodegradation suggests that metabolites can be formed during water treatment processes or in the environment through biodegradation. nih.gov The potential for biodegradation of pharmaceuticals in conventional municipal wastewater treatment plants can be low for some compounds. helcom.fi The complexity of analyzing trace amounts of unknown compounds in complex sample matrices has historically made it difficult to study the biodegradation of pharmaceutical metabolites. science.gov
Ecotoxicological Assessments in Non-human Aquatic Organisms and Microorganisms
Direct ecotoxicological data for this compound is limited. cato-chem.com However, studies on the parent compound, cyproheptadine, provide some insight into potential effects on non-human organisms.
Cyproheptadine hydrochloride is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com It is recommended that the product not be allowed to come into contact with surface waters. scbt.com
Invertebrates: Studies on the freshwater crustacean Daphnia magna have shown that exposure to selective serotonin (B10506) reuptake inhibitors (SSRIs) can affect their life-history traits, and these effects can be reversed by cyproheptadine, indicating that it interacts with the serotonergic system in these organisms. acs.org This suggests that cyproheptadine and its metabolites could potentially impact the physiology and life cycle of aquatic invertebrates.
Microorganisms: Research on the impact of antihistamines on gut bacteria has shown that cyproheptadine HCl can inhibit the growth of several bacterial species, including Bifidobacterium longum, Limosilactobacillus reuteri, Bacteroides fragilis, and Escherichia coli. researchgate.net It also reduced the biofilm-forming capacity of these bacteria. researchgate.net This indicates potential antimicrobial properties that could affect microbial communities in wastewater treatment systems and natural aquatic environments. However, another safety data sheet states there is no data available on the toxicity of this compound to microorganisms. cato-chem.com
Table of Ecotoxicological Data for Cyproheptadine and its N-Oxide
Q & A
Basic Research Question: What experimental methodologies are recommended for synthesizing and characterizing Cyproheptadine N-Oxide?
Answer:
Synthesis of this compound typically involves oxidation of the parent compound, Cyproheptadine, using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Key steps include:
- Purification : Column chromatography (silica gel) with gradient elution to isolate the N-oxide derivative.
- Characterization :
- Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity.
Data Reporting : Tabulate retention times, NMR shifts, and MS data in supplementary materials to enable replication .
Basic Research Question: How can researchers validate the stability of this compound under varying storage conditions?
Answer:
Design a stability study using accelerated degradation protocols:
- Experimental Variables : Temperature (4°C, 25°C, 40°C), humidity (60% RH), and light exposure.
- Analytical Methods :
- Periodic sampling analyzed via HPLC to quantify degradation products.
- Kinetic modeling (e.g., Arrhenius equation) to predict shelf life.
- Critical Parameters :
Advanced Research Question: How can contradictory data on this compound’s receptor-binding affinity be resolved?
Answer:
Contradictions in pharmacological data often arise from assay variability or incomplete controls. Mitigation strategies include:
- Standardized Assays :
- Data Normalization : Express results as % inhibition relative to baseline, with IC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism).
- Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., Cochrane’s Q-test) to assess heterogeneity .
Advanced Research Question: What computational approaches are suitable for predicting this compound’s metabolic pathways?
Answer:
Combine in silico and in vitro methods:
- Molecular Docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). Focus on binding energies and residue-specific interactions.
- Metabolite Prediction : Software like Meteor (Lhasa Limited) to identify probable Phase I/II metabolites.
- Experimental Validation :
Advanced Research Question: How should researchers address discrepancies in this compound’s pharmacokinetic profiles across species?
Answer:
Species-specific differences in absorption or metabolism require:
- Comparative Pharmacokinetics :
- Mechanistic Modeling :
Basic Research Question: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis or weighing to minimize inhalation risks.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Documentation : Maintain SDS (Safety Data Sheet) logs, emphasizing acute toxicity (Oral LD₅₀: H301) and first-aid measures .
Advanced Research Question: How can researchers optimize experimental designs to assess this compound’s efficacy in complex disease models?
Answer:
- Model Selection : Use transgenic animals or humanized models for diseases like mastocytosis or allergic asthma.
- Dose Escalation : Apply the modified Fibonacci sequence for dose-ranging studies.
- Endpoint Criteria :
- Primary: Reduction in histamine levels (ELISA).
- Secondary: Symptom scores or inflammatory markers (e.g., IL-4, IL-13).
- Blinding and Randomization : Minimize bias via block randomization and blinded data analysis .
Methodological Notes
- Data Reproducibility : Adhere to the ARRIVE guidelines for preclinical studies, detailing sample sizes, exclusion criteria, and statistical power .
- Literature Review : Use databases like PubMed and SciFinder with search terms: (“this compound” AND “pharmacokinetics”) OR (“receptor affinity” NOT “commercial”) .
- Ethical Compliance : For in vivo studies, obtain IACUC approval and document protocols in line with WHO guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
